molecular formula C4H5F3O3 B3100850 2-(Trifluoromethoxy)propionic acid CAS No. 1378795-51-7

2-(Trifluoromethoxy)propionic acid

Cat. No. B3100850
CAS RN: 1378795-51-7
M. Wt: 158.08 g/mol
InChI Key: DTDBPQYWQLGLLH-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)propionic acid is a chemical compound with the CAS Number: 1378795-51-7. It has a molecular weight of 158.08 and its IUPAC name is 2-(trifluoromethoxy)propanoic acid .


Molecular Structure Analysis

The InChI code for 2-(Trifluoromethoxy)propionic acid is 1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) . This indicates that the molecule consists of 4 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

2-(Trifluoromethoxy)propionic acid is a colorless, transparent crystal or granular crystalline powder . It has a molecular weight of 158.08 .

Scientific Research Applications

Synthesis and Catalysis

  • Asymmetric Silver-Catalysed Intermolecular Bromotrifluoromethoxylation: 2-(Trifluoromethoxy)propionic acid derivatives have been used in the novel asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This method, utilizing trifluoromethyl aryl sulfonate, is scalable, operationally simple, and effective for late-stage trifluoromethoxylation of complex small molecules, demonstrating broad scope and good functional group compatibility (Guo et al., 2017).

Organic Chemistry and Medicinal Applications

  • Trifluoromethoxy Group in Pharmaceuticals: The trifluoromethoxy group, such as in 2-(Trifluoromethoxy)propionic acid, is increasingly significant in pharmaceuticals. This group's strongly electron-withdrawing nature and high lipophilicity make it valuable in developing drugs for various therapeutic areas, including analgesics, anesthetics, cardiovascular, and psychopharmacologic drugs (Jeschke et al., 2007).

Extraction and Purification Processes

  • Reactive Extraction of Propionic Acid: Research has explored the extraction of propionic acid (a closely related compound to 2-(Trifluoromethoxy)propionic acid) using various extractants and diluents. This process is significant in the chemical and pharmaceutical industries for recovering carboxylic acids from waste streams and fermentation broth, optimizing the use of binary extractants and diluents (Keshav et al., 2009).

Analytical Chemistry

  • Hydrophilic Interaction Chromatography-Electrospray Tandem Mass Spectrometry (HILIC-ESI/MS/MS): In the field of analytical chemistry, propionic acid (related to 2-(Trifluoromethoxy)propionic acid) has been used to mitigate sensitivity loss caused by trifluoroacetic acid in HILIC-ESI/MS/MS bioanalysis of basic compounds. The addition of propionic acid to mobile phases improves signal strength while maintaining chromatography integrity (Shou & Naidong, 2005).

properties

IUPAC Name

2-(trifluoromethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDBPQYWQLGLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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